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Compound of Interest

Compound Name: BDP R6G tetrazine

Cat. No.: B1192294 Get Quote

Abstract & Principle
Traditional immunofluorescence relies on extensive wash steps to remove unbound

fluorophores, a process that disrupts delicate cellular structures and precludes the capture of

rapid biological kinetics. This Application Note details a no-wash imaging protocol utilizing BDP
R6G Tetrazine, a fluorogenic probe designed for the Inverse Electron Demand Diels-Alder

(IEDDA) reaction.

The core advantage of this system is its fluorogenic "turn-on" mechanism.[1] The tetrazine

moiety acts as a potent quencher of the BODIPY R6G fluorophore via Through-Bond Energy

Transfer (TBET) or Photoinduced Electron Transfer (PET).[2] Upon reaction with a Trans-

Cyclooctene (TCO)-labeled target, the tetrazine ring is converted into a dihydropyridazine,

breaking the quenching interaction and restoring fluorescence.[3] This allows for real-time

visualization of intracellular targets with high signal-to-noise ratios, even in the presence of

excess probe.
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BDP R6G-Tetrazine
(Quenched / Dark)

IEDDA Reaction
(Fast Kinetics)

TCO-Tagged Protein
(Target)

Ligated Conjugate
(Fluorescent / Bright)

  N2 Release

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1192294?utm_src=pdf-interest
https://www.benchchem.com/product/b1192294?utm_src=pdf-body
https://www.benchchem.com/product/b1192294?utm_src=pdf-body
https://scispace.com/pdf/bodipy-tetrazine-derivatives-as-superbright-bioorthogonal-cxweryl1kv.pdf
https://www.researchgate.net/figure/Fluorogenic-reaction-of-tetrazine-functionalized-BODIPY-with-strained-dienophiles-only_fig6_343680050
https://pmc.ncbi.nlm.nih.gov/articles/PMC11775852/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: The fluorogenic mechanism. The tetrazine group quenches the BDP R6G fluorophore

until specific ligation with TCO, triggering a massive increase in brightness.

Technical Specifications
BDP R6G is a hydrophobic, membrane-permeable dye with spectral properties nearly identical

to Rhodamine 6G, making it compatible with standard TRITC/RFP filter sets.

Feature Specification Notes

Fluorophore BDP R6G (BODIPY derivative)
High quantum yield,

photostable.[4][5]

Excitation Max 530 nm
Compatible with 532 nm

lasers.

Emission Max 548 nm
Detectable in standard

Orange/Red channels.

Reactive Group Methyltetrazine

Kinetic rate (

) approx.

with TCO.

Turn-On Ratio ~10x - 100x

Dependent on local

environment; sufficient for no-

wash.

Solubility DMSO, DMF
Poor water solubility; requires

organic stock.[4]

Cell Permeability High
Excellent for intracellular

targets.

Experimental Design & Pre-Requisites
Before initiating the imaging protocol, the target of interest (POI) must be functionalized with a

Trans-Cyclooctene (TCO) handle. This is most commonly achieved via Genetic Code
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Expansion (GCE).

Required Reagents
BDP R6G Tetrazine: Stock solution (1 mM in anhydrous DMSO). Store at -20°C.

TCO-Lysine (TCOA or TCOK): Unnatural amino acid for genetic incorporation.

Expression System: Plasmid encoding POI with an Amber Stop Codon (TAG) + Orthogonal

tRNA/tRNA-Synthetase pair (e.g., Pyrococcus horikoshii pyrrolysyl-tRNA synthetase).

Live Cell Imaging Solution (LCIS): Optically clear, physiological buffer (e.g., FluoroBrite

DMEM or HBSS).

Detailed Protocol
Phase 1: Target Expression (Day 1-2)
Objective: Incorporate TCO-Lysine into the protein of interest.

Seeding: Seed cells (e.g., HeLa, HEK293T) in a glass-bottom imaging dish (35mm) to reach

60-70% confluency.

Transfection: Transfect cells with the plasmid system (POI-TAG + tRNA/Synthetase).

UAA Addition: Immediately after transfection, supplement the culture media with TCO-Lysine

(100 µM - 250 µM).

Note: A negative control sample (Transfection WITHOUT TCO-Lysine) is mandatory to

assess non-specific background.

Incubation: Incubate cells for 18-24 hours at 37°C / 5% CO2 to allow protein expression.

Phase 2: "No-Wash" Labeling (Day 3)
Objective: Covalent labeling of TCO-POI with BDP R6G Tetrazine.

Wash (Optional): Briefly rinse cells 1x with warm LCIS to remove free TCO-Lysine from the

media. Technically this is a wash, but it removes the UAA, not the dye.
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Probe Preparation: Dilute the BDP R6G Tetrazine stock (1 mM) into warm LCIS to a final

concentration of 250 nM – 500 nM.

Expert Tip: Do not exceed 1 µM for no-wash protocols. Higher concentrations may

overwhelm the fluorogenic suppression, leading to high background.

Labeling: Add the diluted probe directly to the cells.

Incubation: Incubate at 37°C for 15–30 minutes.

Kinetics: The reaction is extremely fast. Signal often appears within 5 minutes.

Phase 3: Imaging
Objective: Capture high-contrast images without removing the dye.

Mount: Transfer the dish directly to the microscope stage. Do not wash the cells.[6][7]

Settings:

Excitation: 532 nm laser or 530/30 nm bandpass filter.

Emission: 550 nm longpass or 570/40 nm bandpass filter.

Acquisition: Adjust exposure time using the TCO+ sample. Verify low signal in the TCO-

(negative) control.

Workflow Visualization
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Step 1: Transfection
(POI-TAG + tRNA/RS + TCO-Lys)

Step 2: Expression
(18-24 Hours at 37°C)

Step 3: Media Exchange
(Remove excess TCO-Lys)

Step 4: Add Probe
(250 nM BDP R6G Tetrazine)

Step 5: Image Immediately
(NO WASH STEP)

  15-30 min incubation
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Figure 2: Experimental timeline. The critical efficiency gain is in Step 5, where washing is

eliminated.

Troubleshooting & Optimization
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Observation Probable Cause Corrective Action

High Background (Nucleus) Excess free dye accumulation.

Reduce probe concentration to

100 nM. BDP dyes are

hydrophobic and can

accumulate in lipid membranes

if too concentrated.

Low Signal
Low expression of TCO-

protein.

Verify transfection efficiency.[1]

Ensure TCO-Lysine was fresh

and added at sufficient

concentration (250 µM).

Punctate Background Dye aggregation.

Sonicate the BDP R6G stock

solution before dilution. Ensure

DMSO concentration in final

media is <0.5%.

Photobleaching High laser power.

BDP R6G is stable, but TCO-

Tetrazine conjugates can be

sensitive. Reduce laser power

and increase gain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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